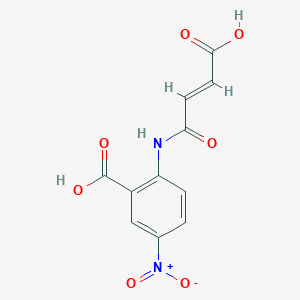

2-(3-Carboxyprop-2-enamido)-5-nitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[(2E)-3-carboxyprop-2-enamido]benzoic acid” is a chemical compound with the CAS Number: 62530-49-8 . It has a molecular weight of 235.2 and its IUPAC name is 2-{[(2E)-3-carboxy-2-propenoyl]amino}benzoic acid . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9NO5/c13-9(5-6-10(14)15)12-8-4-2-1-3-7(8)11(16)17/h1-6H,(H,12,13)(H,14,15)(H,16,17)/b6-5+ . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

The compound is solid in its physical form . More detailed physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Tissue Sulfhydryl Groups

A water-soluble aromatic disulfide derivative of 2-nitrobenzoic acid has been synthesized and found useful for the determination of sulfhydryl groups in biological materials. This derivative aids in studying the reaction of disulfide bonds with blood, providing insights into the splitting of disulfide bonds by reduced heme (Ellman, 1959).

Solid-Phase Synthesis of Benzodiazepines

4-Fluoro-3-nitrobenzoic acid, a related compound, has been utilized in the solid-phase synthesis of substituted benzodiazepinones, demonstrating the compound's utility in facilitating aromatic substitution reactions and its role in the creation of pharmacologically relevant structures (Lee, Gauthier, & Rivero, 1999).

Oxidative Transformations

An efficient method for transforming primary carboxamides to nitriles using o-iodoxybenzoic acid, highlighting a significant application in organic synthesis and the modification of carboxylic acid functionalities (Bhalerao, Mahajan, Chaudhari, & Akamanchi, 2007).

Catalysis and Reaction Mechanisms

Homologation of Nitro Compounds

The selective conversion of 2-nitrophenyl compounds to aldehydes and further to tryptophan precursors demonstrates the chemical versatility of nitrobenzoic acid derivatives in synthesizing essential amino acid derivatives and indole structures (Tanaka, Yasuo, & Torii, 1989).

Antimicrobial Applications

The synthesis and characterization of organotin carboxylates derived from Schiff bases, including derivatives of nitrophenylfurfural and aminobenzoic acid, have shown significant in vitro antimicrobial activity against a range of fungi and bacteria. This application underscores the potential of nitrobenzoic acid derivatives in the development of new antimicrobial agents (Dias, Lima, Takahashi, & Ardisson, 2015).

Molecular Interaction Studies

Hydrogen Bonding

The study of hydrogen bonding in compounds of isonipecotamide with nitro-substituted benzoic acids reveals the structural importance of nitro groups in forming hydrogen-bonded structures, providing valuable insights into molecular assembly and the design of crystal structures (Smith & Wermuth, 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332 , which indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 , which provide guidance on how to handle the compound safely.

Propiedades

IUPAC Name |

2-[[(E)-3-carboxyprop-2-enoyl]amino]-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O7/c14-9(3-4-10(15)16)12-8-2-1-6(13(19)20)5-7(8)11(17)18/h1-5H,(H,12,14)(H,15,16)(H,17,18)/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPTXYQMIDPGEW-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)NC(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)NC(=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-(4-{3-[4-(4-nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylate](/img/structure/B2957950.png)

![2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2957952.png)

![1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride](/img/structure/B2957958.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2957965.png)

![5-bromo-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B2957966.png)

![N-(1-cyanocyclobutyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-2-yl}acetamide](/img/structure/B2957967.png)

![2-amino-4-(3,4-diethoxyphenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2957973.png)